molecular formula C10H7NO3S B6386268 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% CAS No. 1261991-69-8

6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%

Cat. No. B6386268
CAS RN: 1261991-69-8
M. Wt: 221.23 g/mol
InChI Key: SUEYRSZZWIOGHH-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(thiophen-2-yl)nicotinic acid (6HTNA) is a thiophene-containing compound with a nicotinic acid moiety that has been studied for its various biological activities. It has been found to have a wide range of applications in scientific research and lab experiments. Additionally, the advantages and limitations of using 6HTNA in lab experiments will be discussed, and potential future directions for research will be proposed.

Mechanism of Action

6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to interact with a variety of cellular targets. It has been found to bind to the nicotinic acid receptor, as well as to the 5-HT3 receptor. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to interact with the cyclooxygenase-2 enzyme, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to inhibit the growth of certain types of bacteria, and to increase the production of nitric oxide, which is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

Using 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments has a number of advantages. It is a readily available compound, and can be synthesized in a high yield. Additionally, it is relatively inexpensive, and has a wide range of potential applications. The main limitation of using 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments is that it can be difficult to control the concentration of the compound due to its high solubility.

Future Directions

There are a number of potential future directions for research involving 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%. These include exploring the potential of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% to be used as a therapeutic agent for various diseases, as well as investigating its potential to be used as a drug delivery system. Additionally, further research is needed to explore the biochemical and physiological effects of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%, and to identify additional cellular targets that it may interact with. Finally, further research is needed to develop methods to control the concentration of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments.

Synthesis Methods

6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid. This reaction yields 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in a yield of 95%. Other methods have been developed to synthesize 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%, such as the reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid esters, or the reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid amides.

Scientific Research Applications

6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been studied in numerous scientific research applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent for various diseases. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been studied for its potential to be used as a drug delivery system, and for its ability to inhibit the growth of certain types of bacteria.

properties

IUPAC Name

6-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYRSZZWIOGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686901
Record name 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-(thiophen-2-YL)nicotinic acid

CAS RN

1261991-69-8
Record name 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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